molecular formula C6H4ClF2NO2S B14061536 4-(Difluoromethyl)pyridine-3-sulfonyl chloride

4-(Difluoromethyl)pyridine-3-sulfonyl chloride

Cat. No.: B14061536
M. Wt: 227.62 g/mol
InChI Key: FSOOIIRIYJHQBL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(Difluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with difluoromethylating agents. One common method includes the use of phosphorus pentachloride as a reagent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

4-(Difluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include metal catalysts, such as palladium or copper, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

4-(difluoromethyl)pyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-10-2-1-4(5)6(8)9/h1-3,6H

InChI Key

FSOOIIRIYJHQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)F)S(=O)(=O)Cl

Origin of Product

United States

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